Diltiazem hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de diltiazem est un bloqueur des canaux calciques utilisé principalement pour traiter l'hypertension artérielle, l'angine de poitrine et certaines arythmies cardiaques. C'est un dérivé de la benzothiazépine qui agit en inhibant l'afflux d'ions calcium dans les cellules musculaires lisses cardiaques et vasculaires, ce qui entraîne une relaxation de ces muscles et une dilatation subséquente des vaisseaux sanguins .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du chlorhydrate de diltiazem implique plusieurs étapes clés :

Formation du cycle benzothiazépine : La première étape implique la réaction du 2-aminothiophénol avec un aldéhyde approprié pour former le cycle benzothiazépine.

Estérification : L'intermédiaire benzothiazépine est ensuite estérifié avec l'anhydride acétique pour introduire le groupe acétoxy.

Substitution diméthylaminoéthyle :

Méthodes de production industrielle : La production industrielle du chlorhydrate de diltiazem implique généralement une synthèse à grande échelle utilisant les étapes mentionnées ci-dessus, suivie de procédés de purification tels que la cristallisation et la recristallisation pour obtenir le composé pur. La chromatographie liquide haute performance (CLHP) est souvent utilisée pour assurer la pureté et la qualité du produit final .

Types de réactions :

Oxydation : Le chlorhydrate de diltiazem peut subir des réactions d'oxydation, en particulier au niveau des groupes méthoxy et diméthylaminoéthyle.

Réduction : Des réactions de réduction peuvent se produire au niveau du groupe carbonyle du cycle benzothiazépine.

Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau des groupes fonctionnels ester et amine

Réactifs et conditions courantes :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Les agents réducteurs tels que l'hydrure de lithium aluminium et le borohydrure de sodium sont souvent utilisés.

Substitution : Les nucléophiles comme le méthylate de sodium et la diméthylamine sont couramment utilisés

Principaux produits formés :

Oxydation : Les produits comprennent des dérivés oxydés des groupes méthoxy et diméthylaminoéthyle.

Réduction : Formes réduites du cycle benzothiazépine.

Substitution : Dérivés substitués au niveau des groupes fonctionnels ester et amine

4. Applications de la recherche scientifique

Le chlorhydrate de diltiazem a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle dans les études sur les bloqueurs des canaux calciques et leurs interactions avec divers réactifs.

Biologie : Employé dans la recherche sur la signalisation calcique cellulaire et ses effets sur la contraction et la relaxation musculaires.

Médecine : Étudié de manière approfondie pour ses effets thérapeutiques dans le traitement des maladies cardiovasculaires, notamment l'hypertension artérielle, l'angine de poitrine et les arythmies.

Industrie : Utilisé dans la formulation de produits pharmaceutiques, notamment des comprimés à libération prolongée et des gels topiques pour le traitement des fissures anales .

5. Mécanisme d'action

Le chlorhydrate de diltiazem exerce ses effets en inhibant l'afflux d'ions calcium dans les cellules musculaires lisses cardiaques et vasculaires pendant la dépolarisation. Cette inhibition se produit par le blocage des canaux calciques de type L, entraînant une relaxation du muscle lisse, une dilatation des vaisseaux sanguins et une diminution de la résistance vasculaire périphérique. Le composé réduit également la fréquence cardiaque et la contractilité myocardique, ce qui contribue à ses effets anti-angineux et anti-arythmiques .

Composés similaires :

Vérapaamil : Un autre bloqueur des canaux calciques avec un mécanisme d'action similaire, mais qui affecte principalement le muscle cardiaque.

Nifédipine : Un bloqueur des canaux calciques de type dihydropyridine qui agit préférentiellement sur le muscle lisse vasculaire.

Amlodipine : Un bloqueur des canaux calciques de type dihydropyridine à action prolongée utilisé pour traiter l'hypertension artérielle et l'angine de poitrine .

Comparaison :

Spécificité : Le chlorhydrate de diltiazem présente une spécificité intermédiaire, ciblant à la fois le muscle lisse cardiaque et vasculaire, tandis que le vérapaamil affecte principalement le cœur, et la nifédipine et l'amlodipine ciblent principalement le muscle lisse vasculaire.

Durée d'action : Le chlorhydrate de diltiazem a une durée d'action modérée par rapport à l'amlodipine à action prolongée.

Utilisations thérapeutiques : Bien que tous ces composés soient utilisés pour traiter l'hypertension artérielle et l'angine de poitrine, le chlorhydrate de diltiazem est également efficace pour gérer certaines arythmies .

Le chlorhydrate de diltiazem se distingue par ses effets équilibrés sur le muscle lisse cardiaque et vasculaire, ce qui en fait une option de traitement polyvalente et efficace pour diverses affections cardiovasculaires.

Applications De Recherche Scientifique

FDA-Approved Indications

Diltiazem is primarily indicated for:

- Hypertension : It effectively lowers blood pressure by relaxing blood vessels.

- Chronic Stable Angina : Diltiazem reduces the frequency and severity of angina attacks.

- Atrial Arrhythmias : It is used to manage conditions such as atrial fibrillation and paroxysmal supraventricular tachycardia (PSVT).

- Prinzmetal's Angina : Diltiazem is effective in treating this variant angina caused by coronary artery spasms.

Off-Label Uses

In addition to its approved uses, diltiazem has several off-label applications, including:

- Anal Fissures : Diltiazem ointment is utilized to relax the anal sphincter and promote healing.

- Migraine Prophylaxis : Some studies suggest its efficacy in preventing migraine attacks .

Case Study 1: Management of Coronary Artery Spasm (CAS)

A recent case report detailed a patient with CAS who experienced chest pain relief after intravenous administration of diltiazem. The patient showed significant improvement within minutes, with normal ECG readings following treatment. The case underscores diltiazem's role in acute management scenarios .

Case Study 2: Diltiazem-Induced Hyperpigmentation

A study reported instances of severe photodistributed hyperpigmentation associated with diltiazem use in elderly patients. Histopathological evaluations revealed changes consistent with drug-induced effects, emphasizing the need for awareness regarding potential side effects .

Comparative Efficacy

The following table summarizes the efficacy of diltiazem compared to placebo based on a multicenter study evaluating angina frequency and exercise tolerance:

| Parameter | Diltiazem Group | Placebo Group | Statistical Significance |

|---|---|---|---|

| Weekly Frequency of Angina | Reduced | No significant change | p < 0.01 |

| Nitroglycerin Consumption | Decreased | No significant change | p < 0.01 |

| Total Exercise Duration | Increased | No significant change | p < 0.05 |

This data illustrates that diltiazem not only reduces angina frequency but also enhances exercise tolerance significantly compared to placebo .

Safety Profile

Diltiazem is generally well-tolerated; however, it may cause side effects such as headache, dizziness, and gastrointestinal disturbances. Serious adverse effects can include bradycardia and hypotension. Regular monitoring is advised for patients undergoing treatment .

Mécanisme D'action

Diltiazem hydrochloride exerts its effects by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells during depolarization. This inhibition occurs through the blockade of L-type calcium channels, leading to relaxation of the smooth muscle, dilation of blood vessels, and a decrease in peripheral vascular resistance. The compound also reduces the heart rate and myocardial contractility, contributing to its anti-anginal and anti-arrhythmic effects .

Comparaison Avec Des Composés Similaires

Verapamil: Another calcium channel blocker with a similar mechanism of action but primarily affects the heart muscle.

Nifedipine: A dihydropyridine calcium channel blocker that preferentially acts on vascular smooth muscle.

Amlodipine: A long-acting dihydropyridine calcium channel blocker used to treat hypertension and angina .

Comparison:

Specificity: Diltiazem hydrochloride displays intermediate specificity, targeting both cardiac and vascular smooth muscle, whereas verapamil primarily affects the heart, and nifedipine and amlodipine mainly target vascular smooth muscle.

Duration of Action: this compound has a moderate duration of action compared to the longer-acting amlodipine.

Therapeutic Uses: While all these compounds are used to treat hypertension and angina, this compound is also effective in managing certain arrhythmias .

This compound stands out due to its balanced effects on both cardiac and vascular smooth muscle, making it a versatile and effective treatment option for various cardiovascular conditions.

Activité Biologique

Diltiazem hydrochloride is a calcium channel blocker primarily used for managing hypertension and angina. Recent studies have expanded its biological activity beyond cardiovascular applications, revealing significant antimicrobial and antiviral properties. This article explores the diverse biological activities of this compound, supported by research findings, data tables, and case studies.

Diltiazem works by inhibiting L-type calcium channels in vascular smooth muscle and cardiac tissue, leading to vasodilation and reduced heart rate. This mechanism not only lowers blood pressure but also enhances blood flow to the heart muscle, making it effective in treating angina pectoris. The drug's pharmacokinetics include a bioavailability of approximately 40% due to extensive first-pass metabolism, with peak plasma concentrations occurring between 11 and 18 hours post-administration .

Antimicrobial Activity

Recent research has highlighted the antimicrobial properties of this compound, particularly against Gram-positive bacteria and certain yeasts. A study demonstrated that diltiazem effectively inhibited the growth of various pathogens, including Staphylococcus aureus and Candida albicans, while also reducing biofilm formation significantly.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|---|

| Staphylococcus epidermidis | 20 ± 3 | 6.25 |

| Staphylococcus aureus | 12 ± 2 | 50 |

| Candida albicans | Not specified | Not specified |

The study reported a 95.1% reduction in biofilm formation for S. epidermidis and 90.7% for S. aureus at specific concentrations of diltiazem . These findings suggest that diltiazem may serve as a potential alternative treatment for infections caused by antibiotic-resistant strains.

Antiviral Activity

This compound has also shown promising antiviral activity against the Coxsackie B4 virus (CoxB4). The drug exhibited an IC50 value of 35.8 μg/mL , indicating its effectiveness in inhibiting viral replication compared to standard antiviral agents like Acyclovir . This dual action against both bacterial and viral pathogens positions diltiazem as a candidate for drug repurposing in infectious disease management.

Long-term Administration Studies

Long-term studies on diltiazem's efficacy in hypertensive patients indicate that it is safe for extended use without significant adverse effects on renal or hepatic functions. A study involving eight patients over five years showed sustained blood pressure control without the development of tolerance or new symptoms . This reinforces the compound's reliability as a chronic treatment option.

Case Studies

A notable case report highlighted the use of intravenous diltiazem for managing coronary artery spasm (CAS)-induced angina. The patient experienced immediate relief from severe chest pain following administration, demonstrating diltiazem's rapid action in acute settings . This case underscores the compound's versatility beyond traditional antihypertensive applications.

Propriétés

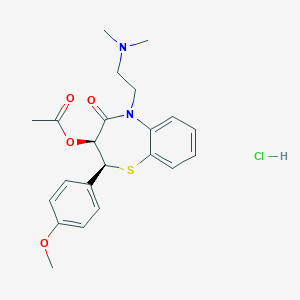

IUPAC Name |

[(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4S.ClH/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3;/h5-12,20-21H,13-14H2,1-4H3;1H/t20-,21+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDRXZJPWHTXQRI-BHDTVMLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

38411-61-9 | |

| Record name | 1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, hydrochloride (1:1), (2R,3R)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38411-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8040147 | |

| Record name | Diltiazem hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33286-22-5, 38411-61-9 | |

| Record name | Diltiazem hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33286-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diltiazem hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033286225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-(1)-3-Acetoxy-5-(2-(dimethylamino)ethyl)-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038411619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diltiazem hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S-cis)-3-acetoxy-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DILTIAZEM HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OLH94387TE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.